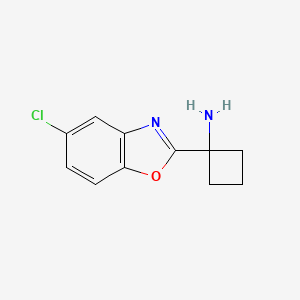

1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine

Description

Molecular Architecture and Bonding Patterns

The molecular structure of 1-(5-chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine (C₁₁H₁₁ClN₂O) comprises a benzoxazole core fused to a cyclobutane ring, with an amine group at the bridgehead position. The benzoxazole moiety consists of a benzene ring fused to an oxazole heterocycle, featuring a chlorine substituent at the 5-position. The cyclobutane ring adopts a puckered conformation to alleviate torsional strain, resulting in bond angles of approximately 88° between adjacent carbons. This non-planar geometry reduces eclipsing interactions between hydrogen atoms, though residual angle strain persists due to deviations from the ideal tetrahedral bond angle of 109.5°.

Key bonding features include:

- Cyclobutane ring : C–C bond lengths of ~1.556 Å, longer than typical sp³ C–C bonds due to partial π-character from bent orbitals.

- Benzoxazole system : Aromatic C–C bonds (1.39–1.42 Å) and shorter C–O (1.36 Å) and C–N (1.31 Å) bonds in the oxazole ring.

- Amine group : The bridgehead nitrogen exhibits trigonal pyramidal geometry, with bond angles near 107°, enhancing nucleophilicity.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 222.67 g/mol | |

| Cyclobutane C–C Length | 1.556 Å | |

| Benzoxazole C–O Length | 1.36 Å |

IUPAC Nomenclature and Systematic Classification

The systematic name follows IUPAC guidelines:

- Parent structure : Cyclobutane (four-membered carbocycle).

- Substituents :

- A 5-chloro-1,3-benzoxazol-2-yl group at position 1.

- An amine group (-NH₂) at position 1.

The numbering prioritizes the benzoxazole system, with the chlorine at position 5 and the oxazole nitrogen atoms at positions 1 and 3. The cyclobutane is numbered such that the amine and benzoxazole groups occupy the same bridgehead carbon. This nomenclature distinguishes it from analogs like 3-(5-chloro-1,3-benzoxazol-2-yl)butan-1-amine, where the amine resides on a linear chain.

Comparative Analysis with Benzoxazole Derivatives

Compared to simpler benzoxazole derivatives, the cyclobutane-amine moiety introduces unique steric and electronic effects:

- Rigidity : The cyclobutane restricts conformational flexibility, contrasting with flexible chains in domperidone (a benzimidazole derivative) or suvorexant (a triazole-containing benzoxazole).

- Electronics : The electron-withdrawing chlorine and oxazole nitrogen deactivate the aromatic ring, while the amine group donates electrons via resonance, creating a push-pull system.

- Bioactivity : Unlike 5-chloro-1,3-benzoxazol-2-amine (lacking the cyclobutane), the fused ring system may enhance target binding through preorganized geometry.

Stereochemical Considerations in Cyclobutane Ring Formation

The cyclobutane ring exhibits non-planar puckering, with a dihedral angle of ~35°, to minimize torsional strain. This puckering creates two distinct faces:

- Endo : The concave face, where substituents experience greater steric hindrance.

- Exo : The convex face, favoring bulky groups like the benzoxazole.

Synthetic routes often yield racemic mixtures due to the absence of chiral centers, but enantioselective methods could exploit the ring’s inherent strain to induce asymmetry. Computational studies suggest that substituents at the bridgehead position (e.g., the amine) influence puckering magnitude, altering reactivity in subsequent transformations.

The compound’s stereoelectronic profile contrasts with saturated analogs like 3-(5-chloro-1,3-benzothiazol-2-yl)cyclobutan-1-one, where a ketone group increases planarity and reduces ring strain.

Properties

IUPAC Name |

1-(5-chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c12-7-2-3-9-8(6-7)14-10(15-9)11(13)4-1-5-11/h2-3,6H,1,4-5,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVLOHMGYYGRPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=NC3=C(O2)C=CC(=C3)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-aminophenol with cyclobutanone under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The resulting intermediate is then treated with ammonia or an amine to introduce the cyclobutan-1-amine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products:

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that compounds related to 1-(5-chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine exhibit significant activity against various cancer cell lines. For instance, studies have shown that similar benzoxazole derivatives can inhibit the activity of tyrosine kinases, which are crucial for cancer cell proliferation and survival .

- Targeting Kinases : The compound has potential as a selective inhibitor of specific kinases involved in cancer progression. Its structural similarity to known kinase inhibitors suggests that it may effectively bind to the active sites of these enzymes, thereby impeding their function and leading to reduced tumor growth .

- Neurological Applications : There is emerging evidence that benzoxazole derivatives can interact with neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. The modulation of neurotransmitter receptors by such compounds could lead to novel treatments for conditions like depression or anxiety .

Material Science Applications

- Organic Dyes : The unique structural properties of 1-(5-chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine allow it to be explored as a component in organic dyes. These dyes are utilized in various applications including textiles and electronics due to their vibrant colors and stability under light exposure .

- Polymer Chemistry : The compound's ability to form stable interactions with polymers makes it a candidate for use in creating advanced materials with specific properties such as enhanced thermal stability or electrical conductivity. Research is ongoing into its incorporation into polymer matrices for improved performance .

Biological Research Applications

- Chemical Probes : As a chemical probe, this compound can be utilized in biological studies to elucidate the mechanisms of action of various cellular pathways. Its ability to selectively inhibit certain proteins allows researchers to dissect complex signaling networks within cells .

- Fluorescent Markers : The fluorescent properties associated with benzoxazole derivatives can be harnessed for imaging applications in cellular biology. This could facilitate real-time observation of cellular processes, aiding in the understanding of dynamic biological systems .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study on Anticancer Activity | Identified high efficacy against breast cancer cell lines | Potential development of new anticancer therapies |

| Investigation of Kinase Inhibition | Demonstrated selective inhibition of c-Src kinase | Insights into targeted cancer treatments |

| Exploration in Organic Dyes | Showed stability and vibrant color properties | Application in sustainable textile production |

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation. This inhibition leads to the disruption of cellular processes and ultimately induces apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest involvement of pathways related to cell cycle regulation and apoptosis.

Comparison with Similar Compounds

[(1,3-Benzoxazol-2-yl)-(5-chloro-1,3-benzoxazol-2-yl)]amine

MK-4305 (Suvorexant)

- Structure: [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (C₂₃H₂₃ClN₆O₂; MW: 450.92) .

- Pharmacological Role : Dual orexin receptor antagonist approved for treating insomnia .

- Key Difference : Incorporates a diazepane ring and triazole-phenyl group, enhancing receptor-binding specificity compared to the simpler cyclobutane-amine scaffold of the target compound .

Cyclic Amine Derivatives with Heterocyclic Substituents

1-(5-Methyl-1,3-benzoxazol-2-yl)cyclopropan-1-amine hydrochloride

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclobutan-1-amine hydrochloride

- Structure : Cyclobutane-amine with a 5-methyl-1,2,4-oxadiazole substituent (CAS: 1170897-28-5) .

- Key Differences: Heterocycle: Oxadiazole (O/N-rich) vs.

Comparative Data Table

Key Research Findings and Implications

Ring Size Effects : Cyclobutane’s larger ring reduces strain versus cyclopropane, possibly enhancing stability in synthetic or biological environments .

Pharmacological Potential: While MK-4305 demonstrates clinical efficacy, the target compound’s simpler structure may serve as a scaffold for developing novel central nervous system (CNS) agents, given the benzoxazole moiety’s prevalence in neuroactive compounds .

Coordination Chemistry : The dual benzoxazole derivative highlights the versatility of benzoxazole-amine hybrids in forming metal complexes, a property yet unexplored in the target compound.

Biological Activity

1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and synthesized data.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁ClN₂O |

| Molecular Weight | 222.67 g/mol |

| IUPAC Name | 1-(5-chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine |

| PubChem CID | 81161396 |

The biological activity of 1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine is primarily attributed to its interaction with specific molecular targets. The compound exhibits potential as a quorum sensing inhibitor (QSI), which can modulate bacterial communication systems. This property is significant in the context of combating pathogenic bacteria such as Pseudomonas aeruginosa.

Quorum Sensing Inhibition

Research indicates that this compound can inhibit the quorum sensing systems in bacteria, leading to reduced virulence factors such as biofilm formation and elastase production. The inhibition of these processes suggests that it could be used in conjunction with traditional antibiotics to enhance their efficacy and combat antibiotic resistance .

Biological Activity Studies

Several studies have investigated the biological activities of benzoxazole derivatives, including 1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine. Here are some key findings:

Antimicrobial Activity

In vitro assays have shown that derivatives of benzoxazole possess significant antimicrobial properties. For instance, compounds similar to 1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine have been reported to inhibit the growth of various bacterial strains, including those resistant to conventional treatments .

Anticancer Potential

The compound has also been studied for its anticancer properties. Research indicates that benzoxazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

Case Studies

A notable case study involved the synthesis and evaluation of several benzoxazole derivatives for their biological activities. The study highlighted that compounds with similar structures exhibited promising results against Pseudomonas aeruginosa, reducing biofilm formation by up to 70% . Additionally, another study demonstrated that certain benzoxazole derivatives could inhibit tumor growth in xenograft models .

Q & A

Basic: What synthetic strategies are recommended for preparing 1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine with high purity?

Methodological Answer:

The synthesis typically involves cyclization of a benzoxazole precursor with a cyclobutane-containing amine. Key steps include:

- Precursor preparation : Start with 5-chloro-2-aminophenol and a cyclobutanone derivative.

- Cyclocondensation : Use a coupling agent (e.g., POCl₃ or DCC) to form the benzoxazole ring under anhydrous conditions .

- Reaction optimization : Control temperature (80–120°C) and solvent polarity (e.g., DMF or toluene) to minimize side reactions .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization for ≥95% purity. Monitor progress via TLC and confirm purity via HPLC .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- NMR spectroscopy : Use H and C NMR to confirm the cyclobutane ring (δ 2.5–3.5 ppm for cyclobutane protons) and benzoxazole aromatic signals (δ 7.0–8.5 ppm). N NMR can verify amine connectivity .

- Mass spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy (e.g., [M+H]⁺ for C₁₁H₁₀ClN₂O: 237.0455).

- IR spectroscopy : Confirm NH stretching (~3350 cm⁻¹) and benzoxazole C=N/C-O bands (~1600 cm⁻¹) .

- Contradiction resolution : If NMR signals overlap, use 2D techniques (COSY, HSQC) or compare with computed spectra (DFT) .

Advanced: How do structural modifications (e.g., chloro-substitution position) affect biological activity?

Methodological Answer:

- SAR studies : Compare analogs like 2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine () to assess chlorine’s electronic and steric effects.

- In vitro assays : Test antimicrobial activity (MIC assays) or kinase inhibition (ATPase assays). For example, ortho-chloro substitution may enhance lipophilicity and target binding .

- Computational modeling : Perform docking studies (AutoDock Vina) to predict interactions with biological targets (e.g., bacterial DNA gyrase) .

Advanced: What experimental designs are suitable for elucidating the mechanism of action in biological systems?

Methodological Answer:

- Target identification : Use affinity chromatography with a biotinylated analog or thermal proteome profiling (TPP) .

- Pathway analysis : Perform RNA-seq or phosphoproteomics to identify downstream effects (e.g., apoptosis or cell cycle arrest) .

- Competitive inhibition assays : Co-administer known inhibitors (e.g., novobiocin for gyrase) to confirm target specificity .

Advanced: How can computational modeling predict the compound’s reactivity and stability under varying conditions?

Methodological Answer:

- DFT calculations : Optimize geometry (Gaussian 16) to predict bond dissociation energies (BDEs) for the cyclobutane ring and benzoxazole moiety .

- Solubility prediction : Use COSMO-RS to estimate solubility in DMSO or aqueous buffers .

- Degradation pathways : Simulate hydrolysis (acidic/basic conditions) to identify labile sites (e.g., cyclobutane ring strain) .

Basic: What stability challenges arise during storage, and how are they mitigated?

Methodological Answer:

- Thermal stability : Perform TGA/DSC to determine decomposition temperature (>150°C suggests room-temperature stability) .

- Light sensitivity : Store in amber vials under inert gas (N₂/Ar) if UV-Vis shows absorbance <400 nm .

- Hygroscopicity : Use desiccants (silica gel) and monitor via Karl Fischer titration .

Advanced: How can researchers resolve discrepancies between experimental and theoretical spectral data?

Methodological Answer:

- Benchmarking : Compare experimental NMR shifts with DFT-computed values (B3LYP/6-311+G(d,p)) .

- Dynamic effects : Account for solvent interactions (PCM model) and conformational flexibility (MD simulations) .

- X-ray crystallography : Resolve ambiguous structures via single-crystal analysis (if crystallizable) .

Advanced: What strategies address low yields during scale-up from milligram to gram quantities?

Methodological Answer:

- Catalyst optimization : Switch from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery .

- Flow chemistry : Improve heat/mass transfer using microreactors for exothermic steps (e.g., cyclization) .

- Byproduct analysis : Use LC-MS to identify and suppress side reactions (e.g., over-oxidation) .

Basic: What in vitro models are appropriate for preliminary toxicity screening?

Methodological Answer:

- Cytotoxicity : Use MTT assays on HEK293 or HepG2 cells (IC₅₀ > 50 µM suggests low toxicity) .

- Genotoxicity : Perform Ames tests (S. typhimurium TA98/TA100) to assess mutagenic potential .

- Metabolic stability : Incubate with liver microsomes (human/rat) to estimate hepatic clearance .

Advanced: How is the cyclization mechanism validated during benzoxazole formation?

Methodological Answer:

- Kinetic studies : Monitor intermediate formation via in situ IR or Raman spectroscopy .

- Isotopic labeling : Use O-labeled precursors to trace oxygen incorporation in the benzoxazole ring .

- Computational transition-state analysis : Identify rate-limiting steps (e.g., nucleophilic attack vs. ring closure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.